Morpholine, S,S-dioxide

Description

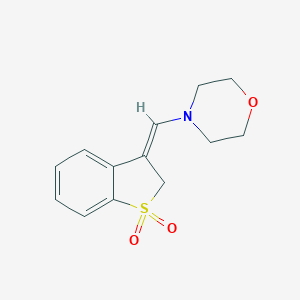

Morpholine, S,S-dioxide is a sulfur-containing derivative of morpholine, a six-membered heterocyclic compound with oxygen (O) and nitrogen (N) at positions 1 and 4 . In this compound, the oxygen atoms in the morpholine ring are replaced by sulfur (S), which are subsequently oxidized to sulfone groups (-SO₂), forming a thiomorpholine S,S-dioxide structure. This modification significantly alters its electronic properties, lipophilicity, and biological interactions compared to morpholine. The sulfone groups enhance polarity and hydrogen-bonding capacity, impacting solubility and target binding .

Properties

CAS No. |

16958-11-5 |

|---|---|

Molecular Formula |

C13H15NO3S |

Molecular Weight |

265.33 g/mol |

IUPAC Name |

(3Z)-3-(morpholin-4-ylmethylidene)-1-benzothiophene 1,1-dioxide |

InChI |

InChI=1S/C13H15NO3S/c15-18(16)10-11(9-14-5-7-17-8-6-14)12-3-1-2-4-13(12)18/h1-4,9H,5-8,10H2/b11-9+ |

InChI Key |

MMOKULXFFZJXIR-PKNBQFBNSA-N |

SMILES |

C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |

Isomeric SMILES |

C1COCCN1/C=C/2\CS(=O)(=O)C3=CC=CC=C23 |

Canonical SMILES |

C1COCCN1C=C2CS(=O)(=O)C3=CC=CC=C23 |

Synonyms |

2,3-Dihydro-3-(morpholinomethylene)benzo[b]thiophene 1,1-dioxide |

Origin of Product |

United States |

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

Hydrogen peroxide (H₂O₂) in acidic or neutral media is widely employed for sulfide-to-sulfone conversions. A representative procedure involves treating thiomorpholine with 30% H₂O₂ in acetic acid at 60–80°C for 12–24 hours. The reaction proceeds via a two-step mechanism: initial oxidation to the sulfoxide (Morpholine S-oxide) followed by further oxidation to the sulfone. Yields typically range from 70–85%, contingent on reaction duration and stoichiometry.

Key Optimization Parameters :

-

Catalyst Addition : Trace amounts of tungsten or molybdenum catalysts accelerate the reaction, reducing completion time to 6–8 hours.

-

Solvent Choice : Acetic acid enhances protonation of the sulfide, facilitating nucleophilic attack by peroxide. Alternatives like methanol or water result in slower kinetics.

Meta-Chloroperbenzoic Acid (mCPBA) Oxidation

mCPBA offers a milder alternative for oxidation, particularly in temperature-sensitive systems. Thiomorpholine reacts with 2.2 equivalents of mCPBA in dichloromethane (DCM) at 0–25°C, achieving full conversion to Morpholine S,S-dioxide within 4 hours. This method avoids over-oxidation byproducts and is suitable for substrates with labile functional groups.

Advantages :

-

High selectivity for sulfone formation (≥95% purity).

Cyclization of Sulfone-Containing Precursors

Constructing the morpholine ring with pre-installed sulfone functionality circumvents post-cyclization oxidation steps. This approach often employs amino alcohol derivatives or diamines bearing sulfone groups.

Amino Alcohol Cyclization

Ethylene sulfate, a bifunctional alkylating agent, facilitates the cyclization of 2-(aminomethyl)sulfonyl ethanol derivatives. Under basic conditions (e.g., K₂CO₃ in DMF), the amine nucleophile attacks the sulfate electrophile, forming the six-membered ring. This method parallels the green synthesis of morpholines reported by J. Am. Chem. Soc., adapting it for sulfone-containing substrates.

Reaction Conditions :

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables the coupling of sulfone-bearing diols with amines, constructing the morpholine backbone. For instance, 2,2'-sulfonyldiethanol reacts with tert-butyl carbamate in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), yielding protected Morpholine S,S-dioxide derivatives. Subsequent deprotection with trifluoroacetic acid (TFA) affords the free base.

Key Insights :

-

Stereocontrol : Chiral diols produce enantiomerically pure products, critical for pharmaceutical applications.

-

Limitations : High reagent costs and phosphorus byproduct removal complicate industrial adoption.

Palladium-Catalyzed Carboamination

Pd-catalyzed carboamination strategies, initially developed for morpholine synthesis, can be adapted to incorporate sulfone groups. This method assembles the heterocycle through sequential C–N and C–O bond formations.

Substrate Design and Reaction Mechanism

Aryl or alkenyl bromides react with sulfone-functionalized ethanolamines in the presence of Pd₂(dba)₃ and a bisphosphine ligand (e.g., (o-biphenyl)PtBu₂). The reaction proceeds via oxidative addition, transmetallation, and reductive elimination, forming cis-3,5-disubstituted Morpholine S,S-dioxides.

Performance Metrics :

-

Regioselectivity : Exclusive formation of cis-diastereomers due to ligand-controlled stereochemistry.

Comparative Analysis of Methods

| Method | Reagents/Conditions | Yield (%) | Advantages | Challenges |

|---|---|---|---|---|

| H₂O₂ Oxidation | H₂O₂, AcOH, 60–80°C | 70–85 | Cost-effective, scalable | Long reaction time, over-oxidation |

| mCPBA Oxidation | mCPBA, DCM, 0–25°C | 90–95 | High selectivity, mild conditions | Expensive oxidant |

| Amino Alcohol Cyclization | Ethylene sulfate, K₂CO₃, DMF | 60–75 | Green chemistry principles, scalable | Requires sulfone-bearing precursors |

| Pd-Catalyzed Carboamination | Pd₂(dba)₃, ligands, NaOtBu | 55–90 | Stereocontrol, modular substrate design | High catalyst loading, sensitivity |

Chemical Reactions Analysis

Oxidation of Thiomorpholine Derivatives

-

Reaction : Thiomorpholine undergoes oxidation with hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) to form S,S-dioxide derivatives .

-

Conditions :

Reactivity in Drug Design

The sulfone groups enhance electrophilicity and stability, making thiomorpholine S,S-dioxide valuable in pharmaceuticals:

Electrophilic Reactivity

-

Nucleophilic Substitution : Sulfone groups activate adjacent carbons for SN2 reactions.

-

Cycloaddition : Participates in [3+2] cycloadditions with nitroolefins, forming dihydrooxazine intermediates (Figure 2, ).

Catalytic and Solvent Effects

-

Organocatalysis : Thiomorpholine S,S-dioxide derivatives act as chiral auxiliaries in asymmetric syntheses .

Stability and Degradation

-

Thermal Stability : Decomposes above 200°C, releasing SO₂ and CO₂ .

-

Hydrolytic Resistance : Stable in aqueous acidic/basic conditions (pH 2–12) at 25°C for 48 hours .

Comparative Reactivity

| Property | Morpholine | Thiomorpholine S,S-dioxide |

|---|---|---|

| Basicity (pKₐ) | 5.64 | ~3.2 (estimated) |

| Electron Density | High (amine + ether) | Low (sulfone withdrawal) |

| Solubility | Miscible in H₂O | Moderate in polar solvents |

Industrial and Environmental Considerations

Scientific Research Applications

Key Properties

- Chemical Formula : C4H9NO2S

- Molecular Weight : 117.18 g/mol

- Appearance : Colorless liquid with a faint odor

Industrial Applications

Morpholine, S,S-dioxide has diverse industrial applications due to its solvent properties and reactivity.

Table 1: Industrial Uses of this compound

| Application | Description |

|---|---|

| Solvent | Utilized in organic synthesis as a solvent for various reactions. |

| Corrosion Inhibitor | Used in steam systems to prevent corrosion by adjusting pH levels. |

| Rubber Additive | Acts as a processing aid in rubber manufacturing. |

| Optical Brighteners | Serves as a key component in the production of optical brightening agents. |

| Agricultural Chemicals | Employed in the formulation of fungicides and herbicides. |

This compound is particularly valued in industries requiring effective solvents that can dissolve a wide range of organic materials, including resins and dyes .

Pharmaceutical Applications

In medicinal chemistry, morpholine derivatives have gained attention for their role as bioactive compounds.

Table 2: Pharmaceutical Applications of Morpholine Derivatives

Morpholine derivatives are integral to drug discovery, particularly in the development of compounds targeting the central nervous system (CNS). Their unique structural features allow them to enhance drug potency and optimize pharmacokinetic properties .

Case Study: CNS Drug Development

A notable example is the use of morpholine in developing CNS-active compounds. The presence of nitrogen and oxygen atoms in the morpholine ring facilitates interactions with biological targets, improving blood-brain barrier permeability. This has led to the successful design of drugs for treating conditions such as depression and anxiety .

Research indicates that morpholine derivatives exhibit various biological activities, including:

- Antibacterial Activity : Morpholine compounds have shown effectiveness against multiple bacterial strains.

- Anticancer Properties : Certain derivatives demonstrate selective cytotoxicity towards cancer cells.

- Anti-inflammatory Effects : Morpholines have been explored for their potential to reduce inflammation .

Table 3: Biological Activities of Morpholine Derivatives

| Activity | Description |

|---|---|

| Antibacterial | Effective against Gram-positive and Gram-negative bacteria. |

| Anticancer | Induces apoptosis in cancer cell lines. |

| Anti-inflammatory | Reduces cytokine production in inflammatory models. |

Mechanism of Action

The mechanism of action of Morpholine, S,S-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and application.

Comparison with Similar Compounds

Morpholine

- Structure : Contains O and N at positions 1 and 3.

- Properties : Moderate lipophilicity (cLogD ~2.72), good water solubility due to the oxygen atom’s polarity.

- Biological Role : Widely used as a pharmacophore in kinase inhibitors (e.g., PI3Kδ inhibitors) due to its ability to form hydrogen bonds with key residues like Lys779 and Val828 .

- Limitations : Susceptible to metabolic oxidation and efflux pump-mediated excretion in bacteria, reducing efficacy in certain contexts .

Thiomorpholine

- Structure : Replaces morpholine’s oxygen with sulfur (S).

- Properties : Higher lipophilicity (cLogD ~3.79) than morpholine, enhancing membrane permeability but reducing aqueous solubility.

- Biological Role : Demonstrates superior anti-Mycobacterium tuberculosis activity compared to morpholine derivatives, attributed to increased lipophilicity facilitating bacterial membrane penetration .

Thiomorpholine S,S-Dioxide (Morpholine, S,S-Dioxide)

- Structure : Thiomorpholine with both sulfur atoms oxidized to sulfones.

- Properties : Reduced lipophilicity (cLogD lower than thiomorpholine) due to sulfone groups, improving solubility and metabolic stability.

- Biological Role: The sulfone groups enhance hydrogen-bonding interactions with target proteins, as seen in PI3Kδ inhibitors where sulfone-oxygen atoms mimic morpholine’s binding to Val828 . However, the increased polarity may reduce CNS penetration compared to non-oxidized thiomorpholine .

Piperidine and Piperazine

- Structure : Six-membered rings with one (piperidine) or two (piperazine) nitrogen atoms.

- Properties : Piperidine (cLogD ~3.79) and piperazine (cLogD variable) exhibit higher lipophilicity than morpholine.

- Biological Role : Piperidine is common in alkaloids and protease inhibitors, while piperazine is used in antidepressants for its conformational flexibility. Both lack the oxygen/sulfur-mediated polarity of morpholine derivatives, limiting their utility in targets requiring precise hydrogen-bonding .

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings

Anti-Tuberculosis Activity

Thiomorpholine S,S-dioxide derivatives exhibit reduced activity compared to thiomorpholine (cLogD 3.79 vs. ~3.0), highlighting the trade-off between lipophilicity and solubility. Morpholine itself (cLogD 2.72) is less active, emphasizing sulfur’s role in enhancing membrane penetration .

Enzyme Inhibition

In PI3Kδ inhibitors, the sulfone-oxygen in this compound mimics morpholine’s interactions with Val828, but with stronger hydrogen bonds due to higher electronegativity. This improves binding affinity, as seen in compound NSC348884’s lower docking score (-9.2 kcal/mol) compared to non-sulfone analogs .

Efflux Pump Sensitivity

Morpholine-containing compounds (e.g., LPC-087) show increased susceptibility to bacterial efflux pumps compared to non-morpholine analogs (e.g., LPC-058). Thiomorpholine S,S-dioxide’s sulfone groups may mitigate this by reducing passive diffusion and efflux recognition .

Nitrosation Reactivity

Morpholine undergoes nitrosation to form carcinogenic N-nitrosomorpholine in the presence of nitric oxide. Thiomorpholine S,S-dioxide’s oxidized sulfur likely reduces this reactivity, as sulfone groups deactivate the amine toward nitrosating agents .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing Morpholine S,S-dioxide derivatives, and how can experimental design improve yield?

- Methodology : Use factorial design to screen variables such as reagent stoichiometry (e.g., sulfur and morpholine ratios), temperature, and reaction time. For example, studies suggest optimizing sulfur and morpholine concentrations (3.7–7.3 mol/mol relative to ketone) and temperatures between 25–40°C . Statistical tools like response surface modeling can identify interactions between variables and predict optimal conditions.

Q. How can spectroscopic and computational techniques confirm the structure of Morpholine S,S-dioxide?

- Methodology :

- IR/NMR : Compare experimental spectra (e.g., C-S=O stretching vibrations in IR) with reference data from databases like NIST Chemistry WebBook .

- Mass Spectrometry : Validate molecular weight (e.g., 234.3158 g/mol for 4-piperidinosulfonyl-morpholine) using high-resolution MS .

- X-ray Diffraction : Resolve crystal structures to confirm bond lengths and angles, referencing single-crystal studies .

Q. What safety protocols are critical when handling Morpholine S,S-dioxide in laboratory settings?

- Methodology : Follow WHO guidelines for morpholine derivatives, including fume hood use, PPE (gloves, goggles), and emergency procedures for skin/eye contact. Note that morpholine derivatives may cause irritation or require monitoring for potential carcinogenicity (Group 3 per IARC) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of Morpholine S,S-dioxide in drug design or catalytic systems?

- Methodology :

- DFT Calculations : Analyze electron density distribution (e.g., sulfonyl group electron-withdrawing effects) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate interactions with biological targets (e.g., lysosomal enzymes) using probes like CN-pH, which integrate morpholine’s pH-sensitive properties .

Q. What strategies resolve contradictions in cytotoxicity data for Morpholine S,S-dioxide derivatives across studies?

- Methodology :

- Comparative Assays : Standardize cell lines (e.g., human lymphocytes vs. bacterial models) and exposure durations to isolate variables .

- Meta-analysis : Evaluate confounding factors (e.g., endogenous NMOR formation in carcinogenicity studies) using systematic reviews .

Q. How does the electronic configuration of Morpholine S,S-dioxide influence its role in catalytic or sensing applications?

- Methodology :

- Spectroscopic Probes : Use fluorescence resonance energy transfer (FRET) systems (e.g., CN-pH probe) to study pH-dependent electronic transitions in morpholine derivatives .

- Electrochemical Analysis : Correlate sulfonyl group electron density (via Raman spectroscopy) with catalytic activity in oxidation reactions .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity for Morpholine S,S-dioxide derivatives, while others show limited efficacy?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.